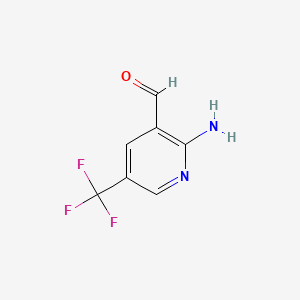

2-Amino-5-(trifluoromethyl)nicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol . This compound is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 5-position of the nicotinaldehyde structure. It is used as a building block in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)nicotinaldehyde with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group .

Industrial Production Methods

Industrial production methods for 2-Amino-5-(trifluoromethyl)nicotinaldehyde are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: 2-Amino-5-(trifluoromethyl)nicotinic acid.

Reduction: 2-Amino-5-(trifluoromethyl)nicotinalcohol.

Substitution: Products depend on the nucleophile used, such as 2-amino-5-(trifluoromethyl)nicotinamides.

Applications De Recherche Scientifique

2-Amino-5-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-5-(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-5-(trifluoromethyl)nicotinic acid

- 2-Amino-5-(trifluoromethyl)nicotinamide

- 2-Amino-5-(trifluoromethyl)nicotinalcohol

Uniqueness

2-Amino-5-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both an amino group and a trifluoromethyl group on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Activité Biologique

2-Amino-5-(trifluoromethyl)nicotinaldehyde is an organic compound belonging to the class of pyridine derivatives, characterized by its unique structural features: a trifluoromethyl group, an amino group, and an aldehyde group. Its molecular formula is C7H6F3N2O. This combination of functional groups contributes to its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and agrochemicals.

The biological activity of this compound stems from its ability to interact with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of biochemical pathways. Although specific mechanisms remain under investigation, its structural similarity to nicotinamide suggests possible interactions with enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a coenzyme .

The compound exhibits several types of chemical reactivity:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

- Reduction : It can be reduced to a primary alcohol.

- Substitution : The amino group may participate in nucleophilic substitution reactions.

These reactions are essential for the compound's utility in synthesizing more complex molecules and studying reaction mechanisms.

Biological Activity Overview

Research indicates that the trifluoromethyl group enhances the compound's lipophilicity, which may increase membrane permeability and bioavailability. This property is significant for its potential therapeutic applications. Moreover, compounds with trifluoromethyl groups often display enhanced bioactivity due to their unique electronic properties, affecting binding affinity and selectivity towards biological targets .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways due to covalent interactions. |

| Receptor Interaction | Possible modulation of receptor activities, influencing various signaling pathways. |

| Antimicrobial Effects | Preliminary studies suggest potential antibacterial properties against certain pathogens. |

Case Studies and Research Findings

-

Enzyme Binding Studies :

A study explored the binding interactions of this compound with various enzymes. The results indicated that the compound could act as a competitive inhibitor for certain enzymes, with IC50 values ranging from 12.8 μM to 365 μM depending on the target enzyme . -

Antimicrobial Activity :

Recent research highlighted the compound's potential antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analyses revealed that modifications in the molecular structure could enhance antibacterial potency . -

Synthesis and Derivatives :

Various synthetic methods have been developed for producing this compound, allowing for exploration of its derivatives and their biological activities. These derivatives are being investigated for their potential therapeutic effects in treating diseases related to enzyme dysfunction .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-chloronicotinaldehyde | Chlorine instead of trifluoromethyl | Different reactivity due to chlorine's properties |

| 2-Amino-5-(trifluoromethyl)pyridine | Lacks the aldehyde functionality | More stable but less reactive |

| 2-Amino-5-nitronicotinaldehyde | Nitrogen substituent instead of trifluoromethyl | Potentially different biological activities |

Propriétés

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(3-13)6(11)12-2-5/h1-3H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQLESVRCYJLFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.